molecular formula C12H18F3NO4 B1591330 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid CAS No. 495415-51-5

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

Cat. No.: B1591330
CAS No.: 495415-51-5
M. Wt: 297.27 g/mol
InChI Key: NECZIICXICWRHJ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid include:

    1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    4-(Trifluoromethyl)piperidine-4-carboxylic Acid: Lacks the Boc group, making it less protected and more reactive.

    1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic Acid: Substitutes a methyl group for the trifluoromethyl group, altering its chemical properties and biological activity.

The uniqueness of this compound lies in the combination of the Boc and trifluoromethyl groups, which confer specific reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-6-4-11(5-7-16,8(17)18)12(13,14)15/h4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZIICXICWRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591933
Record name 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495415-51-5
Record name 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate (3b) (1 equiv.) and 1.0 N NaOH (1.2 equiv.) in EtOH is heated at 50° C. When the reaction is complete, the solvents are removed in vacuo, and the residue is taken up in H2O. The solution is acidified to pH 5-6 with dilute HCl, and the precipitate is collected and washed with H2O. Drying in high vacuum gives the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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